molecular formula C6H3BrFNO2 B1378957 2-Bromo-6-fluoro-4-pyridinecarboxylic acid CAS No. 1214323-63-3

2-Bromo-6-fluoro-4-pyridinecarboxylic acid

Cat. No. B1378957
M. Wt: 220 g/mol
InChI Key: JDJPGZOLCTWSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluoro-4-pyridinecarboxylic acid is a chemical compound with the CAS Number: 1214323-63-3 . It has a molecular weight of 220 and its linear formula is C6H3BrFNO2 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluoro-4-pyridinecarboxylic acid is represented by the linear formula C6H3BrFNO2 . This indicates that the molecule consists of six carbon atoms, three hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-4-pyridinecarboxylic acid is a white to yellow solid . It is stored at a temperature of 2-8°C .

Scientific Research Applications

    Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines (TFMP), a derivative of pyridinecarboxylic acid, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical processes. The major use of TFMP derivatives is in the protection of crops from pests .
    • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

    Organic Synthesis

    • Field : Organic Synthesis .
    • Application : 2-Bromoisonicotinic Acid, a derivative of pyridinecarboxylic acid, is a useful research chemical for organic synthesis .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of the application are not specified in the source .

    Synthesis of Chiral 2,2’-dipyidylamines

    • Field : Chemical Synthesis .
    • Application : 6-Bromopyridine-2-carboxylic acid, a derivative of pyridinecarboxylic acid, is used in the synthesis of chiral 2,2’-dipyidylamines .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of the application are not specified in the source .

    Chemical Synthesis

    • Field : Chemical Synthesis .
    • Application : 2-Bromopyridine-4-carboxylic acid, a derivative of pyridinecarboxylic acid, is a useful research chemical for organic synthesis .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of the application are not specified in the source .

    Synthesis of Chiral 2,2’-dipyidylamines

    • Field : Chemical Synthesis .
    • Application : 6-Bromopyridine-2-carboxylic acid, a derivative of pyridinecarboxylic acid, is used in the synthesis of chiral 2,2’-dipyidylamines .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of the application are not specified in the source .

    Chemical Synthesis

    • Field : Chemical Synthesis .
    • Application : 2-Bromopyridine-4-carboxylic acid, a derivative of pyridinecarboxylic acid, is a useful research chemical for organic synthesis .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of the application are not specified in the source .

    Synthesis of Chiral 2,2’-dipyidylamines

    • Field : Chemical Synthesis .
    • Application : 6-Bromopyridine-2-carboxylic acid, a derivative of pyridinecarboxylic acid, is used in the synthesis of chiral 2,2’-dipyidylamines .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of the application are not specified in the source .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-6-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJPGZOLCTWSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-4-pyridinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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